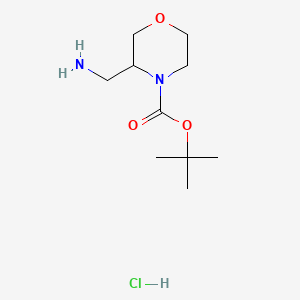

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Description

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a morpholine derivative that has applications in various fields of scientific research and industry. The compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a morpholine ring.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSFWBOOABKQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Substrate : tert-Butyl 3-cyano-4-morpholinecarboxylate

-

Catalyst : PtO₂ (0.1 equivalents)

-

Solvent : Methanol (0.3 M concentration)

-

Conditions : Stirring under H₂ (50 psi) at room temperature for 12–24 hours.

-

Workup : Filtration to remove the catalyst, followed by solvent evaporation under reduced pressure.

-

Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or ether) to precipitate the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | Quantitative (crude) | |

| Purity | ≥95% (after HCl treatment) | |

| Stereochemical Outcome | Racemic (non-chiral substrate) |

This method is favored for its scalability and minimal purification requirements, though the use of PtO₂ necessitates careful handling due to its pyrophoric nature.

Carbamate Protection and Deprotection Strategies

Intermediate protection of the aminomethyl group is often required to prevent side reactions during subsequent synthetic steps. Benzyl chloroformate (Cbz-Cl) is widely used for this purpose.

Stepwise Synthesis

-

Amine Protection :

-

Global Deprotection :

Comparative Data

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Cbz Protection | Cbz-Cl, TEA | THF | 0°C → RT | 85% | |

| Acidic Deprotection | HCl (4M in dioxane) | Dioxane | RT | >90% |

This route is ideal for multi-step syntheses requiring selective functionalization, though it introduces additional purification steps.

Sulfonamide Functionalization

The aminomethyl group undergoes sulfonylation with reagents like cyclopropanesulfonyl chloride, enabling diversification of the morpholine core.

Protocol for Sulfonamide Formation

-

Substrate : tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

-

Reagents : Cyclopropanesulfonyl chloride (1.1 eq), TEA (1.2 eq)

-

Solvent : Dichloromethane (DCM)

-

Conditions : Stirring at 0°C for 1.5 hours, followed by room temperature.

-

Workup : Sequential washing with citric acid (5%), sodium bicarbonate (sat.), and brine. Drying over Na₂SO₄ and solvent evaporation.

Coupling Reactions for Advanced Intermediates

The amine group participates in coupling reactions, such as those mediated by HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), to form amide bonds.

Example: HATU-Mediated Coupling

-

Substrate : 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

-

Reagents : HATU (1.5 eq), N-ethyl-N,N-diisopropylamine (DIEA, 2 eq)

-

Solvent : Dimethylformamide (DMF)

-

Product : tert-Butyl 3-(((4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoyl)amino)methyl)morpholine-4-carboxylate.

Key Observations

-

Challenges : Competitive side reactions require precise stoichiometry.

-

Solution : Use of DIEA as a non-nucleophilic base suppresses protonation of the amine.

Industrial-Scale Considerations

Large-scale production of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride prioritizes cost efficiency and safety.

Optimized Parameters

-

Catalyst Recycling : PtO₂ recovery via filtration and reactivation.

-

Continuous Flow Hydrogenation : Reduces reaction time from 24 hours to 2–4 hours.

-

In Situ HCl Generation : Direct addition of gaseous HCl to the free amine solution minimizes purification steps.

| Metric | Small Scale | Industrial Scale |

|---|---|---|

| PtO₂ Consumption | 0.1 eq | 0.05 eq (recycled) |

| Reaction Volume | 0.3 M | 1.5 M |

| Hazard Mitigation | Manual handling | Automated systems |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from the reactions of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool in biochemical research.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride

- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is unique due to its specific structure, which includes a tert-butyl group and an aminomethyl group attached to a morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₁ClN₂O₃

- Molecular Weight : Approximately 236.75 g/mol

- CAS Number : 475106-18-4

The compound possesses a tert-butyl group, an aminomethyl substituent on a morpholine ring, and a carboxylate functional group, which contribute to its solubility and reactivity in biological systems .

The biological activity of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the levels of substrates and products within the cell.

- Receptor Modulation : Interaction with receptors can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli.

Biological Activity

Research indicates that tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, possibly through the modulation of cytokine release .

- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a significant reduction in IL-6 levels post-treatment compared to control groups, demonstrating its anti-inflammatory potential .

Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of the compound on several cancer cell lines using an MTT assay. Results showed that at concentrations above 50 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate | Not Available | Moderate cytotoxicity | Different side chain affects reactivity |

| (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | Lower activity than target compound | Enantiomeric form may alter efficacy |

| (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1956436-67-1 | Higher solubility; varied pharmacokinetics | Hydrochloride form enhances bioavailability |

Future Directions

Further research is warranted to elucidate the precise mechanisms by which tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride exerts its biological effects. Potential areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of its efficacy in vivo using various disease models.

- Development of derivatives to enhance potency and selectivity against specific biological targets.

Q & A

Q. Q1: What are the established synthetic routes for tert-butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride, and how is its purity validated?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by functionalization of the aminomethyl group. A common approach involves reacting morpholine derivatives with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the Boc group . The aminomethyl side chain is introduced via reductive amination or nucleophilic substitution, with subsequent hydrochloride salt formation. Purity Validation:

- HPLC : Purity >97% is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm) .

- NMR : Key signals include the tert-butyl singlet at δ 1.45 ppm (9H), morpholine protons at δ 3.6–4.1 ppm, and the aminomethyl group (δ 2.8–3.2 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 247.3 (free base) and chloride adducts .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields during the final hydrochloride salt formation?

Low yields often arise from incomplete precipitation or hygroscopic intermediates. Key optimizations include:

- Solvent Selection : Use anhydrous ethyl acetate or diethyl ether for crystallization to minimize water interference .

- Stoichiometry : Ensure exact molar equivalence of HCl (gas or 4M in dioxane) to avoid over-acidification, which can degrade the Boc group .

- Temperature Control : Salt formation at 0–5°C improves crystal stability .

Stability and Degradation

Q. Q3: What are the critical storage conditions to prevent decomposition of this compound?

The compound is hygroscopic and sensitive to heat. Recommended storage:

-

Degradation Pathways :

Condition Primary Degradants High humidity (>60% RH) Hydrolysis of Boc group to morpholine Prolonged light exposure Oxidative byproducts (e.g., nitroso derivatives)

HPLC-MS is used to monitor degradation, with peaks eluting earlier (polar degradants) or later (hydrophobic byproducts) than the parent compound .

Analytical Method Development

Q. Q4: What crystallographic techniques are suitable for resolving the stereochemistry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard. Key steps:

- Crystal Growth : Slow evaporation from ethanol/water (7:3) yields suitable crystals .

- Data Collection : High-resolution data (d-spacing <1.0 Å) at 100 K improves accuracy.

- Chiral Centers : The aminomethyl group’s configuration (R/S) is confirmed via Flack parameter analysis .

Applications in Drug Discovery

Q. Q5: How is this compound utilized as a building block in CNS-targeted drug candidates?

The morpholine core enhances blood-brain barrier penetration, while the Boc-protected amine allows for modular functionalization:

- Case Study : Coupling with aryl halides via Buchwald-Hartwig amination yields dopamine receptor ligands .

- In Vivo Stability : The Boc group is cleaved enzymatically in vivo, releasing the active amine .

Contradictory Data Resolution

Q. Q6: How should researchers reconcile discrepancies in reported melting points (e.g., 244–245°C vs. 220–225°C)?

Variations arise from polymorphic forms or impurities. Mitigation strategies:

- DSC Analysis : Determine the true melting point via differential scanning calorimetry (heating rate: 10°C/min) .

- Recrystallization : Use tert-butyl methyl ether to isolate the thermodynamically stable form .

Advanced Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.